
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, a pyrimidinyl thioether, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)aniline and 6-methyl-4-chloropyrimidine.
Step 1 Formation of Thioether Linkage: The 6-methyl-4-chloropyrimidine is reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Step 2 Acetamide Formation: The intermediate thioether is then reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound. The reaction is typically conducted under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide would involve optimization of reaction conditions to maximize yield and purity. This might include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to achieve high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features that may confer biological activity.
Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity against pests or pathogens.
Chemical Biology: Researchers may use this compound to study biological pathways and molecular interactions, particularly those involving sulfur-containing functional groups.
作用機序
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thioether linkage may participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide: The parent compound.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)propionamide: A similar compound with a propionamide group instead of an acetamide group.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)butyramide: Another analog with a butyramide group.
Uniqueness
The unique combination of a chlorinated phenyl ring, a trifluoromethyl group, and a pyrimidinyl thioether in this compound distinguishes it from other compounds. This structure may confer specific biological activities and physicochemical properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3OS/c1-8-4-13(20-7-19-8)23-6-12(22)21-11-5-9(14(16,17)18)2-3-10(11)15/h2-5,7H,6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMFTBCVTSSBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

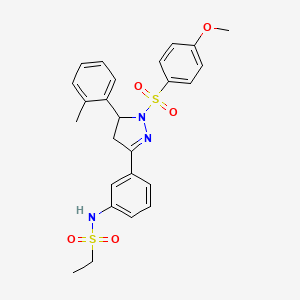
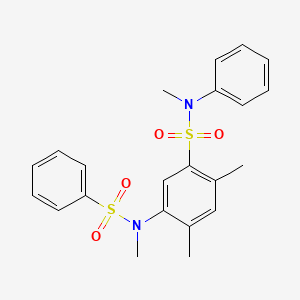
![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)
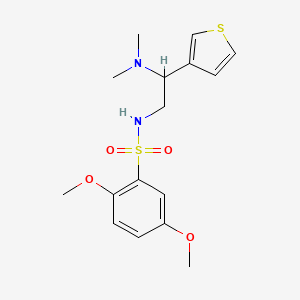
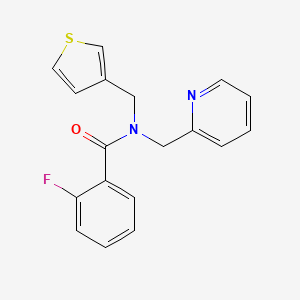
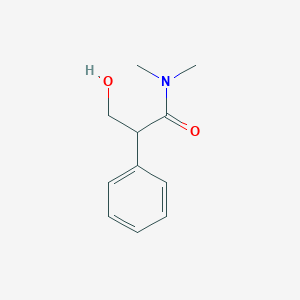

![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2514470.png)
